4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one
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Overview
Description
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is characterized by a cyclopropane ring attached to a carbonyl group and a dimethyloxolanone ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one involves several steps. One common method includes the reaction of cyclopropanecarbonyl chloride with 2,2-dimethyloxolan-3-one in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides structural rigidity, affecting the compound’s binding affinity and specificity. Pathways involved in its action include enzyme inhibition or activation, receptor modulation, and alteration of metabolic processes .
Comparison with Similar Compounds
4-Cyclopropanecarbonyl-2,2-dimethyloxolan-3-one can be compared with similar compounds such as:
Cyclopropanecarbonyl chloride: Lacks the oxolanone ring, making it less versatile in certain synthetic applications.
2,2-Dimethyloxolan-3-one: Does not have the cyclopropane ring, resulting in different chemical reactivity and applications.
Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of the carbonyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the cyclopropane ring and the oxolanone ring, providing a distinct set of chemical properties and reactivity that make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(cyclopropanecarbonyl)-2,2-dimethyloxolan-3-one |
InChI |
InChI=1S/C10H14O3/c1-10(2)9(12)7(5-13-10)8(11)6-3-4-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
MGYIZYGSFWABBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(CO1)C(=O)C2CC2)C |
Origin of Product |
United States |
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